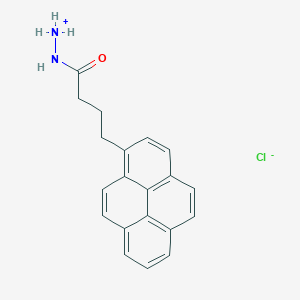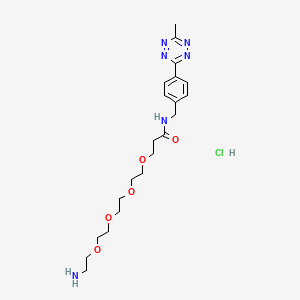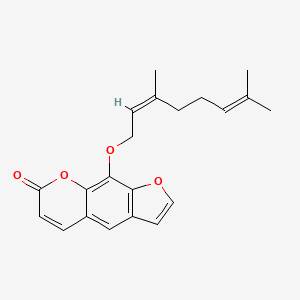
8-Geranopsoralen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Geranopsoralen, also known as 8-Geranyloxypsoralen, is a prenylated furanocoumarin. This compound is naturally found in certain plants, such as Heracleum hemsleyanum and Citrus limon. It exhibits diverse biological activities, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Geranopsoralen can be synthesized through a series of chemical reactions starting from xanthotoxol. The key step involves the prenylation of xanthotoxol with geranyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources rich in this furanocoumarin, such as Heracleum hemsleyanum. The extraction process is followed by purification steps, including chromatography, to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Geranopsoralen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, dihydro derivatives, and various substituted furanocoumarins .
Wissenschaftliche Forschungsanwendungen
8-Geranopsoralen has a wide range of applications in scientific research:
Chemistry: It is used as a chemical probe to study enzyme inhibition, particularly cytochrome P450 isoforms.
Biology: The compound is studied for its effects on cellular processes, including inhibition of superoxide and nitric oxide generation.
Medicine: Research has shown its potential in inhibiting the activation of Epstein-Barr virus and its anti-cancer properties.
Industry: It is used in the development of new pharmaceuticals and as a natural product in cosmetic formulations
Wirkmechanismus
8-Geranopsoralen exerts its effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP3A4. It also inhibits β-secretase 1 (BACE1), which is involved in the production of amyloid-beta peptides implicated in Alzheimer’s disease. The compound interferes with cellular signaling pathways, leading to reduced superoxide and nitric oxide generation .
Vergleich Mit ähnlichen Verbindungen
8-Methoxypsoralen (8-MOP): Another furanocoumarin with similar biological activities but different structural features.
Xanthotoxin: A naturally occurring furanocoumarin with comparable enzyme inhibition properties.
Psoralen: A parent compound of furanocoumarins, widely studied for its phototoxic effects.
Uniqueness: 8-Geranopsoralen is unique due to its geranyl group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other furanocoumarins and contributes to its potent enzyme inhibition and antiviral properties .
Eigenschaften
Molekularformel |
C21H22O4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
9-[(2Z)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9- |
InChI-Schlüssel |
SOVNCTNQAWWYAQ-DHDCSXOGSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)
![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
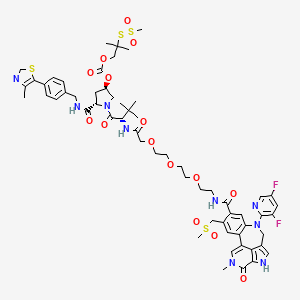
![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)

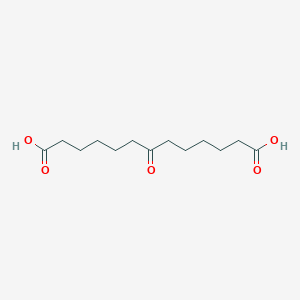
![[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate](/img/structure/B11932503.png)
![1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11932505.png)

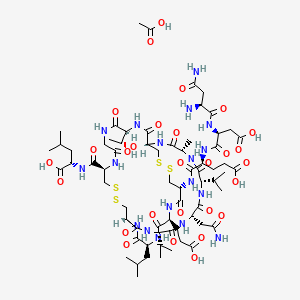
![(2S)-2-{[(2S,5S,20R)-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-8-[4-(isopropylamino)butyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-20-yl]formamido}-6-(isopropylamino)hexanamide](/img/structure/B11932518.png)
